molecular formula C17H22ClNO2 B325236 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B325236
M. Wt: 307.8 g/mol
InChI Key: WAJNSYHHIWFHBN-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a cyclohexenyl ethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.

    Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 2-cyclohex-1-en-1-ylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides, diols, or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Agriculture: Possible use as a herbicide or pesticide.

    Materials Science: Application in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    N-(2-cyclohex-1-en-1-ylethyl)acetamide: A structurally related acetamide without the phenoxy group.

    4-chloro-2-methylphenol: A simpler phenolic compound used in the synthesis.

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide lies in its combined structural features, which may confer specific chemical reactivity and biological activity not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C17H22ClNO2/c1-13-11-15(18)7-8-16(13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20)

InChI Key

WAJNSYHHIWFHBN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CCCCC2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CCCCC2

Origin of Product

United States

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